![molecular formula C10H17Cl2N5 B13547391 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with an aminobutyl side chain. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%).
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient for similar compounds. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in the repair of radiation-induced DNA double-strand breaks . This inhibition sensitizes tumors to radiation therapy, making it a potential radiosensitizer for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenicity.
Thiazolo[4,5-b]pyridines: Exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is unique due to its specific structure and the presence of an aminobutyl side chain, which may contribute to its distinct biological activities and chemical properties. Its potential as a kinase inhibitor and radiosensitizer further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H17Cl2N5 |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C10H15N5.2ClH/c11-6-2-1-3-9-13-7-4-5-8(12)14-10(7)15-9;;/h4-5H,1-3,6,11H2,(H3,12,13,14,15);2*1H |
InChI Key |
JFTPDYJVFNSHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



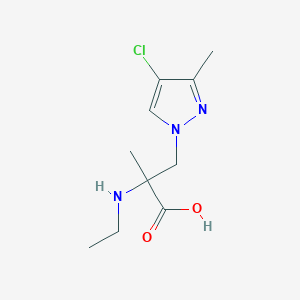


methyl}prop-2-enamide](/img/structure/B13547329.png)

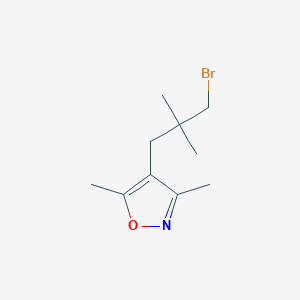
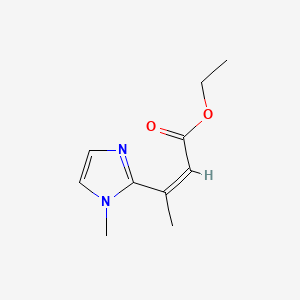

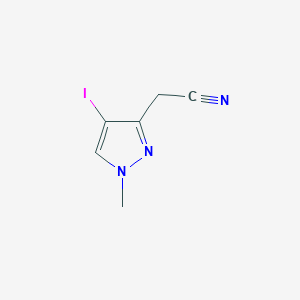
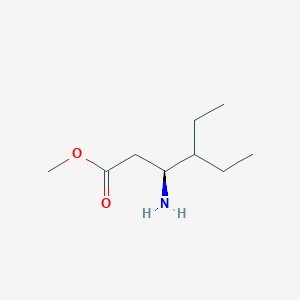

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)

